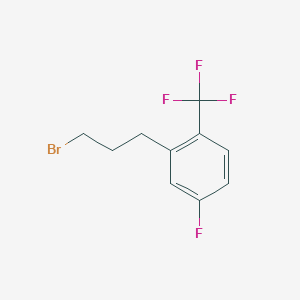
(2-Methylbuta-1,3-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of butadiene, where a phenyl group is attached to the second carbon of the butadiene chain.
准备方法
Synthetic Routes and Reaction Conditions
(2-Methylbuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with butadiene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently. Another method involves the dehydrogenation of 2-phenylbutane using a suitable dehydrogenation catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbutane. This process involves passing 2-phenylbutane over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of this compound along with hydrogen gas as a byproduct.
化学反应分析
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions typically require reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Phenylbutane.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
(2-Methylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the phenyl group stabilizes the intermediate carbocation, facilitating the reaction. In oxidation and reduction reactions, the double bonds in the butadiene chain are the primary sites of chemical transformation.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Styrene: A vinyl benzene derivative used in the production of polystyrene and other polymers.
Isoprene: A diene used in the production of synthetic rubber and other polymers.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a phenyl group and a conjugated diene system. This combination imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C11H12 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
InChI 键 |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=C |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)




![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)



![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)




